Kojibiose

Overview

Description

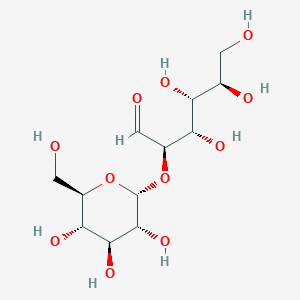

Kojibiose is a naturally occurring disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond. It is found in various natural sources such as honey, sake, and koji extracts. This compound is known for its mild sweetness and low-calorie content, making it a potential sugar substitute. Additionally, it exhibits prebiotic properties, which can promote the growth of beneficial gut bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kojibiose can be synthesized through enzymatic methods. One common approach involves the use of sucrose phosphorylase, which catalyzes the transfer of a glucose moiety from sucrose to another glucose molecule, forming this compound. The optimal reaction conditions for this process include a pH of 7.0, a temperature of 50°C, and a reaction time of 30 hours .

Industrial Production Methods

Industrial production of this compound is challenging due to its low natural abundance. recent advancements have made it possible to produce this compound on a larger scale. One method involves the use of recombinant Bacillus subtilis strains expressing sucrose phosphorylase. This method has shown high efficiency, with a substrate-conversion rate of 40.01% and a this compound yield of 104.45 g/L .

Chemical Reactions Analysis

Types of Reactions

Kojibiose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound-derived oligosaccharides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Enzymatic hydrolysis is typically carried out using this compound phosphorylase under mild conditions (pH 7.0, 37°C).

Major Products

Oxidation: this compound-derived oligosaccharides.

Hydrolysis: Glucose and beta-D-glucose 1-phosphate.

Scientific Research Applications

Kojibiose has a wide range of applications in scientific research:

Chemistry: this compound is used as a precursor for the synthesis of various oligosaccharides and glycosides.

Mechanism of Action

Kojibiose exerts its effects primarily through its interaction with specific enzymes and gut bacteria. It inhibits α-glucosidase, reducing the breakdown of carbohydrates into glucose and thereby lowering blood sugar levels. Additionally, this compound promotes the growth of beneficial gut bacteria by serving as a substrate for their fermentation .

Comparison with Similar Compounds

Similar Compounds

Trehalose: Another disaccharide composed of two glucose molecules linked by an α-1,1 glycosidic bond.

Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.

Isomaltose: A disaccharide composed of two glucose molecules linked by an α-1,6 glycosidic bond.

Uniqueness of Kojibiose

This compound is unique due to its α-1,2 glycosidic bond, which is less common compared to the glycosidic bonds found in other disaccharides. This unique linkage contributes to its resistance to digestion by human enzymes, allowing it to reach the colon where it can exert its prebiotic effects .

Biological Activity

Kojibiose, chemically known as 2-O-α-D-glucopyranosyl-D-glucose, is a disaccharide derived from the fermentation of starch by certain fungi, notably in the production of koji. It has garnered attention for its potential biological activities, particularly its prebiotic effects and its role in metabolic processes. This article explores the biological activity of this compound, including its enzymatic properties, prebiotic potential, and effects on metabolic health.

Structure and Enzymatic Properties

This compound is characterized by a unique 1,2-α-glucosidic bond, which contributes to its stability and resistance against certain enzymatic hydrolysis. The structural analysis of this compound phosphorylase (KP), an enzyme that catalyzes the synthesis and degradation of this compound, reveals that specific residues are crucial for substrate recognition and activity. For instance, studies have identified that Trp391 and Glu392 play significant roles in the enzyme's function .

Table 1: Enzymatic Properties of this compound Phosphorylase

| Property | Value |

|---|---|

| Optimal pH | 6.0 |

| Optimal Temperature | 85 °C |

| Stability pH Range | 3.5 - 10.0 |

| Specificity | High for α-1,2-glucosidic substrates |

The above table summarizes key enzymatic characteristics of this compound phosphorylase derived from Caldicellulosiruptor saccharolyticus, demonstrating its potential utility in biotechnological applications .

Prebiotic Potential

This compound has been identified as a potential prebiotic compound due to its selective fermentation by beneficial gut bacteria. Research indicates that this compound can stimulate the growth of specific strains such as Bifidobacterium breve, while showing limited utilization by other bacteria like Lactobacillus species .

Table 2: Bacterial Growth Parameters on this compound

| Bacterial Strain | Growth on this compound (OD600) | Maximum Growth Rate (µmax) | Lag Phase (h) |

|---|---|---|---|

| Bifidobacterium breve | High | 0.25 | 5.0 |

| Lactobacillus acidophilus | Low | 0.05 | 30.0 |

| Streptococcus thermophilus | Moderate | 0.15 | 15.0 |

The data illustrates that this compound promotes the growth of beneficial bacteria while being poorly utilized by others, highlighting its selective prebiotic properties .

Metabolic Effects

Recent studies have explored the impact of this compound on metabolic health, particularly in animal models. One significant finding is that this compound supplementation can ameliorate metabolic alterations induced by arachidic acid, suggesting a protective effect against liver dysfunction .

Case Study: Impact on Metabolic Health

In a controlled study involving rats fed with high arachidic acid diets supplemented with this compound:

- Results indicated a significant reduction in liver enzyme levels associated with hepatic stress.

- Histological analysis showed improved liver morphology compared to control groups.

- Biochemical markers demonstrated enhanced lipid profiles and reduced inflammation.

These findings suggest that this compound may play a role in modulating metabolic pathways and improving liver health.

Properties

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-OQPGPFOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943954 | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-29-6 | |

| Record name | Kojibiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojibiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOJIBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.